2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Overview
Description
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring and an acetic acid moiety at the 2nd position. Imidazopyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromoimidazo[1,2-a]pyridine with bromoacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazopyridines, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds due to its unique structural properties.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in biological studies to investigate the effects of imidazopyridine derivatives on various biological targets.
Mechanism of Action
imidazopyridine derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid: Similar structure but with a methyl group at the 8th position instead of a bromine atom at the 6th position.
Uniqueness
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to the presence of the bromine atom at the 6th position, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited in the design of new compounds with specific properties and applications .
Properties
IUPAC Name |
2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVUWIOSJBCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315683 | |
Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-15-3 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59128-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 296228 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059128153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59128-15-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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